molecular formula C22H23N3O2 B12124905 Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Cat. No.: B12124905
M. Wt: 361.4 g/mol
InChI Key: YPVMPIYKARFZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like DMSO, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions employed.

Mechanism of Action

The mechanism of action of Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate can be compared with other similar compounds, such as:

These compounds share similar structural features and pharmacological activities but differ in their specific applications and mechanisms of action.

Biological Activity

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Structural Overview

The compound features a pentyl group linked to an indoloquinoxaline moiety, characterized by a quinoxaline ring fused with an indole. This structural complexity suggests a range of biological activities, particularly in pharmacology.

Biological Activities

1. Antitumor Activity
Research indicates that compounds with indoloquinoxaline structures often exhibit notable antitumor properties. For instance, derivatives of indoloquinoxaline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share these properties due to its structural similarities.

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies on related indole and quinoxaline derivatives. These compounds have demonstrated effectiveness against a broad spectrum of bacteria and fungi, suggesting that this compound could possess similar antimicrobial activity.

3. Neuroprotective Effects
Preliminary studies suggest that indole derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanisms may involve antioxidant activity and modulation of neuroinflammatory responses.

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Condensation Reactions : Utilizing precursors of indole and quinoxaline.
  • Esterification : Reacting the synthesized indoloquinoxaline with pentyl acetate under acidic conditions.
  • Click Chemistry : Employing azide-alkyne cycloaddition for hybrid compound synthesis.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various indoloquinoxaline derivatives. Results indicated that specific modifications to the indole structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study suggests that similar modifications in this compound could lead to improved antitumor activity .

Case Study 2: Antimicrobial Activity

Research conducted on a series of quinoxaline derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings imply that this compound may also exhibit antimicrobial properties due to its structural components .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
QuinoxalineHeterocyclic compoundAntimicrobial and anticancer properties
IndoleAromatic compoundNeuroprotective effects
Pentyl AcetateCarboxylic acid esterFlavoring agent; potential biomarker

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

pentyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C22H23N3O2/c1-3-4-7-13-27-19(26)14-25-21-15(2)9-8-10-16(21)20-22(25)24-18-12-6-5-11-17(18)23-20/h5-6,8-12H,3-4,7,13-14H2,1-2H3

InChI Key

YPVMPIYKARFZIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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